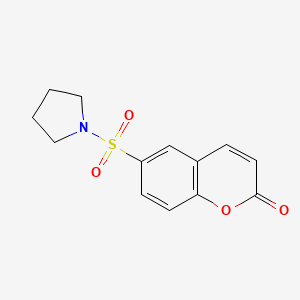![molecular formula C17H17FN6O B2438714 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251679-48-7](/img/structure/B2438714.png)
1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is a unique and complex organic molecule known for its diverse applications. The compound contains multiple functional groups, including a dimethylamino group, a pyrimidinyl ring, a fluorobenzyl group, and an imidazole ring, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The starting materials are chosen based on the functional groups present in the final product. For instance:
Formation of the Imidazole Ring: : This often involves the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.
Introduction of the Pyrimidinyl Group: : This might be achieved via the Biginelli reaction, which combines an aldehyde, β-keto ester, and urea or thiourea.
Dimethylamino Substitution: : Dimethylamine could be introduced using nucleophilic substitution reactions.
Addition of Fluorobenzyl Group: : Typically, this is done via a coupling reaction, such as a Suzuki or Heck reaction, involving a fluorobenzene derivative and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis process is often optimized for scalability and cost-effectiveness. This may involve:
Catalytic Processes: : Use of transition metal catalysts to enhance reaction efficiency.
Flow Chemistry: : Continuous flow reactors to improve yields and safety.
Green Chemistry Approaches: : Employing eco-friendly solvents and reagents.
化学反応の分析
Types of Reactions
The compound can undergo various reactions, such as:
Oxidation: : Conversion of the dimethylamino group to a nitro group.
Reduction: : Reduction of the imidazole ring or fluorobenzyl group.
Substitution: : Nucleophilic or electrophilic substitution on the pyrimidinyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed
Depending on the reaction conditions, major products may include:
Hydroxylated derivatives: : From oxidation reactions.
Aminated derivatives: : From substitution reactions.
Dehalogenated products: : From reduction reactions.
科学的研究の応用
The compound is utilized in various fields due to its unique structure:
Chemistry: : Used as an intermediate in organic synthesis and study of reaction mechanisms.
Biology: : Investigated for its interactions with enzymes and receptors.
Medicine: : Explored for potential pharmaceutical applications, particularly in targeting specific molecular pathways.
Industry: : Applied in the development of specialty chemicals and advanced materials.
作用機序
The compound's mechanism of action is primarily through its interaction with specific molecular targets:
Molecular Targets: : It may bind to nucleic acids, proteins, or enzymes, altering their function.
Pathways Involved: : Often involved in signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to similar compounds like:
1-[6-(methylamino)-4-pyrimidinyl]-N: 4 -(2-fluorobenzyl)-1H-imidazole-4-carboxamide
1-[6-(dimethylamino)-4-pyrimidinyl]-N: 4 -(4-chlorobenzyl)-1H-imidazole-4-carboxamide
Conclusion
This compound's complex structure and versatile reactivity make it an important subject of study in various scientific domains
特性
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-5-3-4-6-13(12)18/h3-7,9-11H,8H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZENYXPZFSSCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2438632.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)
![2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438637.png)
![7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE](/img/structure/B2438638.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)
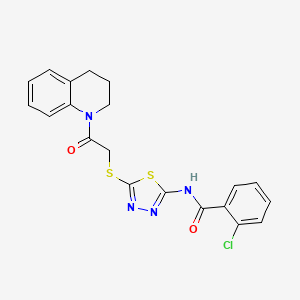
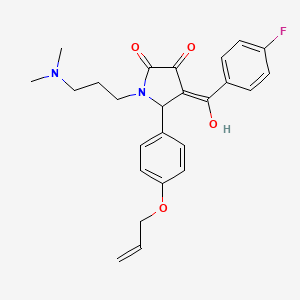
![3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE](/img/structure/B2438645.png)
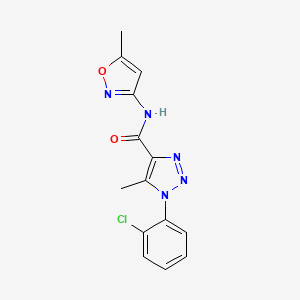
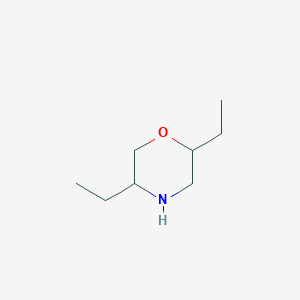
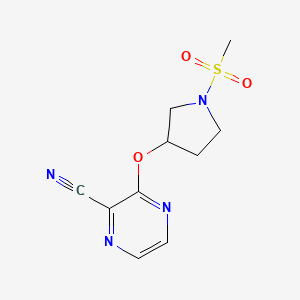
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)
